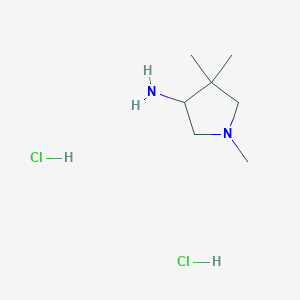
1,4,4-trimethylpyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,4-trimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropanal with acetone in the presence of a reducing agent to form the pyrrolidine ring . The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity . Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4,4-trimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
1,4,4-trimethylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound finds use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, is a simpler structure without the methyl substitutions.
Pyrrolidinone: A related compound with a carbonyl group, offering different reactivity and applications.
Prolinol: Another derivative with a hydroxyl group, used in asymmetric synthesis.
Uniqueness
1,4,4-trimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups on the pyrrolidine ring enhances its steric profile and influences its reactivity compared to other pyrrolidine derivatives .
生物活性
1,4,4-Trimethylpyrrolidin-3-amine dihydrochloride (CAS No. 1316216-31-5) is a chiral compound with significant biological activity linked to its interactions with various molecular targets. This article provides an in-depth examination of its synthesis, biological mechanisms, and potential therapeutic applications.
This compound has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of approximately 201.14 g/mol. Its synthesis typically involves starting materials such as glycine ethyl ester, utilizing methods like reductive amination and ring-opening reactions. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's structure and purity.
The biological activity of this compound is primarily attributed to its ability to act as an agonist or antagonist at specific receptors, influencing various biochemical pathways. Notably, it interacts with enzyme mechanisms and protein-ligand interactions, which are crucial for understanding its pharmacological effects.
Interaction Studies
Research indicates that this compound exhibits selective binding affinities to certain receptors and enzymes. These interactions are essential for elucidating its mechanism of action and potential therapeutic applications. The compound's unique stereochemistry contributes to its selective interactions with biological targets.
Case Studies
- Cardiovascular Protection : In studies involving ischemia-reperfusion injury models, compounds structurally related to this compound demonstrated protective effects on cardiac function by enhancing nitric oxide generation and reducing oxidative stress .
- Neuroprotective Effects : Research has shown that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid | Contains an ethyl group at position 4 | Different functional group affecting reactivity |
| (2S,3R,4S)-4-hydroxyisoleucine | Hydroxyl group at position 4 | Unique hydroxyl functionality |
| 1,5,5-trimethylpyrrolidin-3-amine dihydrochloride | Methyl groups at different positions | Alters steric hindrance and reactivity |
属性
IUPAC Name |
1,4,4-trimethylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)5-9(3)4-6(7)8;;/h6H,4-5,8H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXJEWVUZMPOLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














